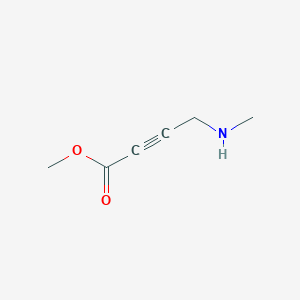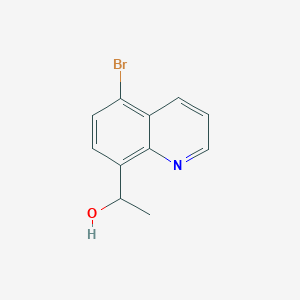
1-(5-Bromoquinolin-8-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromoquinolin-8-yl)ethanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities The compound features a quinoline ring substituted with a bromine atom at the 5-position and an ethanol group at the 8-position
Métodos De Preparación
The synthesis of 1-(5-Bromoquinolin-8-yl)ethanol can be achieved through several methodsThe reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a solvent like chloroform . The resulting 5-bromo-8-hydroxyquinoline is then treated with an appropriate reagent to introduce the ethanol group, completing the synthesis.
Industrial production methods may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of recyclable catalysts to minimize environmental impact .
Análisis De Reacciones Químicas
1-(5-Bromoquinolin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-quinolinol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromoquinolin-8-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to its potential antimicrobial and anticancer activities.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromoquinolin-8-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
1-(5-Bromoquinolin-8-yl)ethanol can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline. . This uniqueness makes it a valuable compound for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
1-(5-bromoquinolin-8-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-7,14H,1H3 |
Clave InChI |
VTWRZIPFLDBAJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


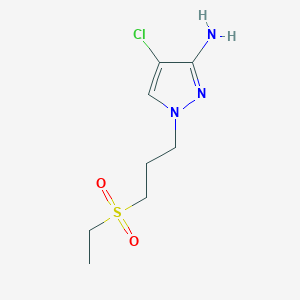
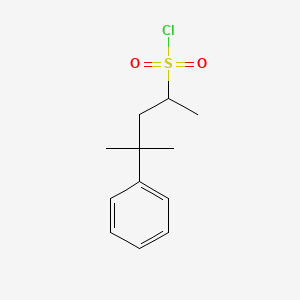


![1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B15328727.png)
![5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B15328737.png)
![2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15328748.png)
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
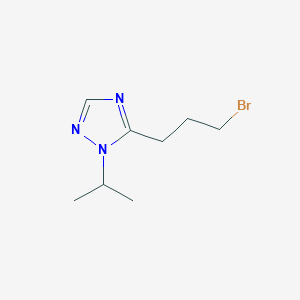
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
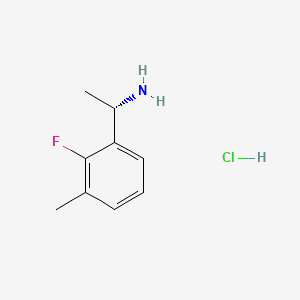
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
